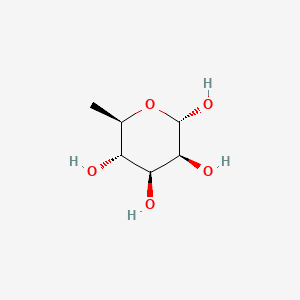

alpha-D-rhamnopyranose

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

28161-49-1 |

|---|---|

Molecular Formula |

C6H12O5 |

Molecular Weight |

164.16 g/mol |

IUPAC Name |

(2S,3S,4S,5S,6R)-6-methyloxane-2,3,4,5-tetrol |

InChI |

InChI=1S/C6H12O5/c1-2-3(7)4(8)5(9)6(10)11-2/h2-10H,1H3/t2-,3-,4+,5+,6+/m1/s1 |

InChI Key |

SHZGCJCMOBCMKK-PQMKYFCFSA-N |

Isomeric SMILES |

C[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Pivotal Role of α-D-Rhamnopyranose in Bacterial Physiology, Virulence, and Biofilm Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rhamnose, a 6-deoxyhexose sugar, is a critical component of various bacterial cell surface structures, playing a fundamental role in cell wall integrity, pathogenesis, and the formation of resilient biofilm communities. While L-rhamnose is the more common isomer in bacteria, D-rhamnose is also found in the lipopolysaccharides (LPS) of certain Gram-negative bacteria like Pseudomonas aeruginosa.[1] The biosynthesis of rhamnose is essential for the viability and virulence of many pathogenic bacteria, and its absence in humans makes the biosynthetic pathway an attractive target for novel antimicrobial therapies.[2][3] This technical guide provides an in-depth exploration of the biological roles of α-D-rhamnopyranose and its L-isomer in bacteria, detailing its biosynthesis, its incorporation into cellular structures, and its impact on critical bacterial processes. The guide includes a compilation of quantitative data, detailed experimental protocols for studying rhamnose functions, and visualizations of key pathways and workflows to aid researchers in this field.

Introduction to Rhamnose in Bacteria

Rhamnose is a methyl-pentose sugar that exists in both L- and D-enantiomeric forms in nature.[1] In bacteria, L-rhamnose is a common constituent of the O-antigen of lipopolysaccharides (LPS) in Gram-negative bacteria and is a key component of cell wall polysaccharides in many Gram-positive species, including Streptococcus, Enterococcus, and Lactococcus.[4][5] The presence of rhamnose-containing polysaccharides can constitute a significant portion of the cell wall, contributing to its structural integrity.[5]

In the medically important bacterium Mycobacterium tuberculosis, L-rhamnose plays an indispensable role by covalently linking the arabinogalactan to the peptidoglycan layer, a structure critical for the overall architecture and viability of the mycobacterial cell wall.[6] The essentiality of this sugar in such pathogens underscores the potential of its biosynthetic pathway as a drug target.[7] Furthermore, rhamnose is a key component of rhamnolipids, biosurfactants produced by Pseudomonas aeruginosa that are integral to biofilm formation, motility, and virulence.[1][8]

Biosynthesis of Nucleotide-Activated Rhamnose

The incorporation of rhamnose into polysaccharides and other glycoconjugates requires its activation as a nucleotide sugar donor. The most common precursor for L-rhamnose is deoxythymidine diphosphate-L-rhamnose (dTDP-L-rhamnose), synthesized via the widely conserved Rml pathway.[3][9] D-rhamnose is synthesized from GDP-D-mannose.[9]

The dTDP-L-Rhamnose Biosynthesis Pathway (Rml Pathway)

The synthesis of dTDP-L-rhamnose from glucose-1-phosphate involves four enzymatic steps catalyzed by the RmlA, RmlB, RmlC, and RmlD proteins.[3][9]

-

RmlA (Glucose-1-phosphate thymidylyltransferase): Catalyzes the condensation of glucose-1-phosphate and dTTP to form dTDP-D-glucose.[7][9]

-

RmlB (dTDP-D-glucose 4,6-dehydratase): Converts dTDP-D-glucose to dTDP-4-keto-6-deoxy-D-glucose.[9]

-

RmlC (dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase): Catalyzes the epimerization of dTDP-4-keto-6-deoxy-D-glucose to dTDP-4-keto-6-deoxy-L-mannose.[9]

-

RmlD (dTDP-4-keto-L-rhamnose reductase): Reduces dTDP-4-keto-6-deoxy-L-mannose to the final product, dTDP-L-rhamnose.[9][10]

Structural and Functional Roles of Rhamnose in Bacteria

Gram-Negative Bacteria: Lipopolysaccharide (LPS)

In many Gram-negative bacteria, L-rhamnose is a key component of the O-antigen portion of LPS. The O-antigen is a long polysaccharide chain that extends from the bacterial surface and is a major virulence factor.[11][12] It contributes to serum resistance by preventing the binding of complement components and subsequent cell lysis.[11] Mutants deficient in rhamnose biosynthesis often exhibit a rough LPS phenotype and increased sensitivity to serum killing.[11]

Gram-Positive Bacteria: Cell Wall Polysaccharides

In several Gram-positive genera, rhamnose-containing cell wall polysaccharides (Rha-CWPS) are major constituents of the cell envelope, analogous to wall teichoic acids.[5][13] These polysaccharides are crucial for maintaining cell shape, cell division, and overall cell wall architecture.[5] In Streptococcus mutans, the rhamnose-glucose polysaccharide (RGP) is vital for these processes, and its disruption leads to severe growth defects.[10]

Mycobacterium tuberculosis: A Critical Linker

In M. tuberculosis, an α-L-rhamnopyranosyl residue forms a critical link between the arabinogalactan polysaccharide and the peptidoglycan layer.[6] The biosynthesis of dTDP-L-rhamnose is therefore essential for the viability of this pathogen, making the Rml enzymes attractive targets for the development of new anti-tuberculosis drugs.[7]

Rhamnose in Biofilm Formation and Quorum Sensing

Rhamnose plays a significant role in the formation of biofilms, which are structured communities of bacteria embedded in a self-produced matrix of extracellular polymeric substances (EPS).

In P. aeruginosa, rhamnose is a component of the Psl exopolysaccharide, which is important for the initial attachment and structural integrity of the biofilm.[1] More notably, P. aeruginosa produces rhamnolipids, which are glycolipid biosurfactants composed of one or two rhamnose molecules linked to a fatty acid chain.[1] Rhamnolipid production is regulated by the quorum sensing (QS) systems, specifically the rhl system.[1][8] These molecules are involved in maintaining the architecture of the biofilm, including the formation of channels, and are also implicated in motility and virulence.[1][14]

Quantitative Data on the Role of Rhamnose

The disruption of rhamnose biosynthesis has quantifiable effects on bacterial physiology and virulence.

| Bacterial Species | Gene Disrupted | Phenotype | Quantitative Effect | Reference |

| Streptococcus mutans | rmlD | Growth Defect | Significant reduction in growth rate and final cell density compared to wild-type. | [10] |

| Streptococcus mutans | rmlD | Acid and Oxidative Stress Susceptibility | Increased sensitivity to low pH and hydrogen peroxide challenge. | [10] |

| Streptococcus mutans | rmlD | Biofilm Formation | Significantly disrupted biofilm formation. | [10] |

| Escherichia coli O75:K5 | rfbD | Serum Resistance | 99.9% killing in 80% serum within the first hour, compared to 500% increase in numbers for the wild-type. | [11] |

| Actinobacillus pleuropneumoniae | O-antigen mutant | Biofilm Formation | Biofilm biomass reduced to under 0.1 μm³/μm² compared to 4.50 ± 0.84 μm³/μm² for the parental strain. | [15] |

| P. aeruginosa | QS deficient isolates | Virulence Factor Production | Significant decrease in the production of pyocyanin, protease, lipase, and hemolysin. | [16] |

Experimental Protocols

Quantification of Biofilm Formation using Crystal Violet Assay

This protocol provides a method for quantifying biofilm formation in a microtiter plate format.

Materials:

-

96-well flat-bottom polystyrene microtiter plates

-

Bacterial culture

-

Appropriate growth medium

-

0.1% (w/v) crystal violet solution

-

30% (v/v) acetic acid or 95% (v/v) ethanol

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Grow bacterial cultures overnight in the appropriate medium.

-

Dilute the overnight cultures to a standardized optical density (e.g., OD600 of 0.05) in fresh medium.

-

Add 200 µL of the diluted culture to each well of a 96-well microtiter plate. Include wells with sterile medium as a negative control.

-

Incubate the plate under appropriate conditions (e.g., 24-48 hours at 37°C) without agitation to allow for biofilm formation.

-

Carefully remove the planktonic cells by gently aspirating the medium from each well.

-

Wash the wells twice with 200 µL of PBS to remove any remaining non-adherent cells.

-

Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

-

Remove the crystal violet solution and wash the wells three times with 200 µL of PBS.

-

Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet.

-

Incubate for 10-15 minutes at room temperature.

-

Transfer 150 µL of the solubilized crystal violet to a new flat-bottom 96-well plate.

-

Measure the absorbance at 570 nm using a microplate reader.

Extraction and Quantification of Rhamnolipids by HPLC-MS

This protocol outlines the extraction and analysis of rhamnolipids from bacterial culture supernatants.[17][18][19]

Materials:

-

Bacterial culture supernatant

-

Ethyl acetate

-

Methanol

-

Acetonitrile

-

Formic acid

-

Solid-phase extraction (SPE) columns (e.g., C18)

-

HPLC system coupled with a mass spectrometer (MS)

Procedure:

-

Extraction:

-

Acidify the cell-free culture supernatant to pH 2-3 with concentrated HCl.

-

Extract the rhamnolipids twice with an equal volume of ethyl acetate.

-

Pool the organic phases and evaporate to dryness under vacuum.

-

-

Solid-Phase Extraction (SPE) for Purification (Optional):

-

Dissolve the crude extract in a small volume of methanol.

-

Condition a C18 SPE column with methanol followed by acidified water.

-

Load the sample onto the column.

-

Wash the column with acidified water to remove impurities.

-

Elute the rhamnolipids with methanol.

-

Evaporate the eluate to dryness.

-

-

HPLC-MS Analysis:

-

Reconstitute the dried extract in a known volume of methanol.

-

Inject the sample into the HPLC-MS system.

-

HPLC Conditions:

-

MS Conditions:

-

Ionization Mode: Negative electrospray ionization (ESI-).

-

Scan Range: m/z 200-900.[17]

-

-

Identify and quantify rhamnolipid congeners based on their mass-to-charge ratios and retention times compared to standards.

-

Quantification of Virulence Gene Expression by qRT-PCR

This protocol describes the relative quantification of virulence gene expression in rhamnose biosynthesis mutants compared to the wild-type strain.[2][20][21]

Materials:

-

Bacterial RNA from wild-type and mutant strains

-

RNA isolation kit

-

DNase I

-

Reverse transcriptase kit

-

qPCR master mix (e.g., SYBR Green)

-

Gene-specific primers for target virulence genes and a housekeeping gene

-

Real-time PCR instrument

Procedure:

-

RNA Isolation: Extract total RNA from bacterial cultures grown under specific conditions using a commercial RNA isolation kit.

-

DNase Treatment: Treat the isolated RNA with DNase I to remove any contaminating genomic DNA.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase kit and random primers or gene-specific reverse primers.

-

Quantitative PCR (qPCR):

-

Set up qPCR reactions containing cDNA, qPCR master mix, and forward and reverse primers for the target gene and a housekeeping gene (for normalization).

-

Run the qPCR program on a real-time PCR instrument.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene.

-

Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).

-

Calculate the relative gene expression using the 2-ΔΔCt method, comparing the mutant strain to the wild-type.

-

Conclusion

α-D-Rhamnopyranose and its L-isomer are integral to the biology of a wide range of bacteria, contributing to fundamental processes such as cell wall integrity, virulence, and biofilm formation. The absence of rhamnose biosynthesis pathways in humans makes the enzymes involved prime targets for the development of novel antibacterial agents. The experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers investigating the multifaceted roles of rhamnose in bacteria and for those engaged in the discovery of new antimicrobial strategies. Further research into the regulation of rhamnose metabolism and its precise interactions with the host will continue to illuminate its importance in bacterial pathogenesis and may unveil new avenues for therapeutic intervention.

References

- 1. Quorum sensing: implications on rhamnolipid biosurfactant production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Real-Time Reverse Transcription PCR as a Tool to Study Virulence Gene Regulation in Bacterial Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. academic.oup.com [academic.oup.com]

- 5. Scarless Chromosomal Gene Knockout Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. A Novel Gene Required for Rhamnose-Glucose Polysaccharide Synthesis in Streptococcus mutans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Pseudomonas aeruginosa Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Rhamnose-Containing Compounds: Biosynthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Disruption of l-Rhamnose Biosynthesis Results in Severe Growth Defects in Streptococcus mutans - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Comparison of Loss of Serum Resistance by Defined Lipopolysaccharide Mutants and an Acapsular Mutant of Uropathogenic Escherichia coli O75:K5 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. scispace.com [scispace.com]

- 14. scholar.unair.ac.id [scholar.unair.ac.id]

- 15. journals.asm.org [journals.asm.org]

- 16. Impact of Quorum Sensing System on Virulence Factors Production in Pseudomonas aeruginosa - Journal of Pure and Applied Microbiology [microbiologyjournal.org]

- 17. pubcompare.ai [pubcompare.ai]

- 18. Liquid chromatography/mass spectrometry for the identification and quantification of rhamnolipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Determination and Quantification of Bacterial Virulent Gene Expression Using Quantitative Real-Time PCR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

An In-depth Technical Guide to the α-D-Rhamnopyranose Biosynthesis Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core alpha-D-rhamnopyranose biosynthesis pathway, a critical metabolic route in many prokaryotes for the production of the deoxy sugar L-rhamnose. The absence of this pathway in humans makes it an attractive target for the development of novel antimicrobial agents. This document details the enzymatic steps, presents key quantitative data, outlines experimental protocols for studying the pathway, and provides visual representations of the core processes.

Introduction to α-D-Rhamnopyranose Biosynthesis

L-rhamnose is a ubiquitous component of the cell surface in many pathogenic bacteria, where it plays a crucial role in structural integrity, virulence, and survival.[1] It is a key constituent of lipopolysaccharides (LPS) in Gram-negative bacteria and cell wall polysaccharides in Gram-positive bacteria.[2][3] The biosynthesis of L-rhamnose predominantly proceeds through the formation of a nucleotide-activated precursor, deoxythymidine diphosphate-L-rhamnose (dTDP-L-rhamnose).[4][5] This multi-step enzymatic pathway, commonly referred to as the Rml pathway, is highly conserved across various bacterial species.[5]

The critical nature of this pathway for bacterial viability, coupled with its absence in mammalian hosts, has positioned the enzymes of the dTDP-L-rhamnose biosynthesis pathway as promising targets for the development of new antibiotics.[6] This guide will focus on the canonical four-enzyme pathway responsible for the synthesis of dTDP-L-rhamnose.

The Core dTDP-L-Rhamnose Biosynthesis Pathway

The synthesis of dTDP-L-rhamnose from glucose-1-phosphate and deoxythymidine triphosphate (dTTP) is catalyzed by a series of four enzymes: RmlA, RmlB, RmlC, and RmlD.[5][7] The genes encoding these enzymes are often found clustered together in an operon.[5]

Enzymatic Steps

The pathway consists of the following sequential reactions:

-

RmlA (Glucose-1-phosphate thymidylyltransferase): This enzyme catalyzes the initial step, the transfer of a thymidylyl group from dTTP to glucose-1-phosphate, forming dTDP-D-glucose and pyrophosphate.[7][8] This reaction is a key regulatory point in the pathway.[8]

-

RmlB (dTDP-D-glucose 4,6-dehydratase): RmlB, a member of the short-chain dehydrogenase/reductase (SDR) superfamily, catalyzes the NAD⁺-dependent dehydration of dTDP-D-glucose to produce dTDP-4-keto-6-deoxy-D-glucose.[9][10][11]

-

RmlC (dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase): This enzyme performs a double epimerization at the C3' and C5' positions of the glucose moiety, converting dTDP-4-keto-6-deoxy-D-glucose into dTDP-4-keto-6-deoxy-L-mannose (also known as dTDP-4-keto-L-rhamnose).[12]

-

RmlD (dTDP-4-keto-L-rhamnose reductase): The final step is the NADPH-dependent reduction of the 4-keto group of dTDP-4-keto-L-rhamnose by RmlD to yield the final product, dTDP-L-rhamnose.[13][14]

Pathway Diagram

Quantitative Data

The following tables summarize key quantitative data for the enzymes of the dTDP-L-rhamnose biosynthesis pathway from various bacterial sources.

Table 1: Kinetic Parameters of RmlA

| Organism | Substrate | Km (µM) | kcat (s-1) | Reference |

| Saccharothrix syringae | dTTP | 49.56 | 5.39 | [15] |

| Saccharothrix syringae | Glucose-1-Phosphate | 117.30 | 3.46 | [15] |

| Pseudomonas aeruginosa | dTDP-L-rhamnose (Ki) | 22 | N/A | [8] |

Table 2: Kinetic Parameters of RmlB

| Organism | Substrate | Km (µM) | kcat (s-1) | Reference |

| Saccharothrix syringae | dTDP-D-glucose | 98.60 | 11.2 | [15][16] |

Table 3: Inhibitor Activity

| Inhibitor | Target Enzyme(s) | Organism | IC50 (µM) | Reference |

| Ri03 | RmlB, RmlC, GacA (RmlD homolog) | Streptococcus pyogenes | ~166 | [3] |

| Compound 1 | RmlA | Pseudomonas aeruginosa | 0.22 | [17] |

| Compound 2 | RmlA | Pseudomonas aeruginosa | 1.23 | [17] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the dTDP-L-rhamnose biosynthesis pathway.

Recombinant Expression and Purification of Rml Enzymes

The enzymes of the rhamnose biosynthesis pathway are typically overexpressed as His-tagged fusion proteins in Escherichia coli for purification and characterization.

Protocol:

-

Cloning: The rmlA, rmlB, rmlC, and rmlD genes from the organism of interest are amplified by PCR and cloned into an appropriate expression vector (e.g., pET series) containing an N- or C-terminal polyhistidine tag.

-

Transformation: The resulting plasmids are transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Expression: A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of Luria-Bertani (LB) medium supplemented with the appropriate antibiotic. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8. Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM, and the culture is incubated for a further 4-16 hours at a reduced temperature (e.g., 16-25°C).

-

Cell Lysis: Cells are harvested by centrifugation, resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF), and lysed by sonication or high-pressure homogenization.

-

Purification: The crude lysate is clarified by centrifugation. The supernatant containing the soluble His-tagged protein is loaded onto a Ni-NTA affinity chromatography column. The column is washed with a wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20-40 mM) to remove non-specifically bound proteins. The His-tagged protein is then eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

-

Further Purification (Optional): For higher purity, the eluted protein can be further purified by size-exclusion chromatography to remove any remaining contaminants and protein aggregates.

-

Protein Characterization: The purity of the recombinant protein is assessed by SDS-PAGE, and the concentration is determined using a standard method such as the Bradford assay.

Enzyme Assays

4.2.1. RmlA (Glucose-1-phosphate thymidylyltransferase) Assay

The activity of RmlA can be determined by measuring the formation of pyrophosphate using a coupled-enzyme assay.

Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM DTT, 0.1 mM EDTA, 0.1 mM EGTA, 0.05% NP-40, 15 nM recombinant RmlA, 0.8 μg/ml pyrophosphatase, 5 μM dTTP, and 5 μM glucose-1-phosphate.[18]

-

Initiation: The reaction is initiated by the addition of the enzyme.

-

Detection: The release of inorganic phosphate from the hydrolysis of pyrophosphate by pyrophosphatase is measured using a colorimetric method, such as the malachite green assay.

-

Calculation: The specific activity of the enzyme is calculated based on the rate of phosphate production.

4.2.2. RmlB, RmlC, and RmlD Coupled Assay

The activities of the last three enzymes in the pathway can be monitored together in a continuous spectrophotometric assay by following the oxidation of NADPH.

Protocol:

-

Reaction Mixture: Prepare an assay buffer containing 25 mM Tris-base (pH 7.5), 150 mM NaCl, and 0.2 mM NADPH.[3] Add purified recombinant RmlB, RmlC, and RmlD (or GacA) to the buffer.

-

Initiation: Start the reaction by adding the substrate, dTDP-D-glucose (e.g., 400 µM).[3]

-

Detection: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺ by RmlD.

-

Calculation: The rate of the reaction can be calculated using the Beer-Lambert law and the molar extinction coefficient of NADPH.

One-Pot Enzymatic Synthesis of dTDP-L-Rhamnose

This protocol allows for the efficient synthesis of dTDP-L-rhamnose from simple starting materials in a single reaction vessel.

Protocol:

-

Reaction Mixture: In a single reaction vessel, combine the following components in a suitable buffer (e.g., 40 mM Tris-HCl, pH 8.5): 10 mM dTTP, 10 mM glucose-1-phosphate, 2.5 mM MgCl₂, 0.02 mM NAD⁺, and 1.5 mM NADPH.[16]

-

Enzyme Addition: Add the purified recombinant enzymes Ss-RmlA, Ss-RmlB, Ss-RmlD (100 µg/ml each), and Ss-RmlC (200 µg/ml).[16]

-

Incubation: Incubate the reaction mixture at 30°C for approximately 90 minutes.[16]

-

Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Purification: The final product, dTDP-L-rhamnose, can be purified from the reaction mixture using anion-exchange chromatography followed by desalting.[19]

Experimental Workflow Diagram

Conclusion

The α-D-rhamnopyranose biosynthesis pathway, particularly the dTDP-L-rhamnose pathway in bacteria, represents a well-defined and essential metabolic route that is a prime target for the development of novel antimicrobial therapeutics. This guide has provided a detailed overview of the core enzymatic steps, a compilation of relevant quantitative data, and comprehensive experimental protocols to facilitate further research in this area. The provided visualizations of the pathway and experimental workflow aim to offer a clear and concise understanding of these complex processes. Further investigation into the structural biology of the Rml enzymes and the development of potent and specific inhibitors will be crucial in the ongoing effort to combat antibiotic resistance.

References

- 1. researchgate.net [researchgate.net]

- 2. One-pot four-enzyme synthesis of thymidinediphosphate-l-rhamnose [agris.fao.org]

- 3. Streptococcal dTDP‐L‐rhamnose biosynthesis enzymes: functional characterization and lead compound identification - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. mdpi.com [mdpi.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. researchgate.net [researchgate.net]

- 8. embopress.org [embopress.org]

- 9. proteopedia.org [proteopedia.org]

- 10. dTDP-glucose 4,6-dehydratase - Wikipedia [en.wikipedia.org]

- 11. The crystal structure of dTDP-D-Glucose 4,6-dehydratase (RmlB) from Salmonella enterica serovar Typhimurium, the second enzyme in the dTDP-l-rhamnose pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]

- 13. Overexpression, purification, crystallization and preliminary structural study of dTDP-6-deoxy-L-lyxo-4-hexulose reductase (RmlD), the fourth enzyme of the dTDP-L-rhamnose synthesis pathway, from Salmonella enterica serovar Typhimurium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. wellcomeopenresearch.org [wellcomeopenresearch.org]

- 15. researchgate.net [researchgate.net]

- 16. Frontiers | Novel dTDP-l-Rhamnose Synthetic Enzymes (RmlABCD) From Saccharothrix syringae CGMCC 4.1716 for One-Pot Four-Enzyme Synthesis of dTDP-l-Rhamnose [frontiersin.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Next generation Glucose-1-phosphate thymidylyltransferase (RmlA) inhibitors: An extended SAR study to direct future design - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Preparative synthesis of dTDP-L-rhamnose through combined enzymatic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to α-D-Rhamnopyranose and α-L-Rhamnopyranose for Researchers and Drug Development Professionals

An In-depth Exploration of the Stereoisomers of a Biologically Significant Deoxy Sugar

This technical guide provides a detailed comparative analysis of α-D-rhamnopyranose and its more common enantiomer, α-L-rhamnopyranose. Rhamnose, a 6-deoxyhexose, plays a crucial role in the structure of bacterial and plant cell walls, and its derivatives are of increasing interest in the fields of immunology, cosmetology, and drug development. Understanding the distinct properties and biological activities of its D- and L-isomers is paramount for leveraging these molecules in research and therapeutic applications.

Structural and Physicochemical Properties

Rhamnose (6-deoxymannose) is a methyl pentose sugar that exists in two enantiomeric forms: D-rhamnose and L-rhamnose. The naturally occurring and more extensively studied form is L-rhamnose.[1] The pyranose ring structure is the most stable conformation for these sugars in solution. The alpha anomers of both D- and L-rhamnopyranose are the focus of this guide.

Quantitative Physicochemical Data

The following table summarizes the key physicochemical properties of α-D-rhamnopyranose and α-L-rhamnopyranose. It is important to note that while data for the L-enantiomer is readily available, specific experimental values for the D-enantiomer are less common in the literature. As enantiomers, many of their physical properties are expected to be identical in magnitude but opposite in sign for optical rotation.

| Property | α-D-Rhamnopyranose | α-L-Rhamnopyranose |

| Molecular Formula | C₆H₁₂O₅ | C₆H₁₂O₅ |

| Molecular Weight | 164.16 g/mol | 164.16 g/mol |

| Melting Point | Not widely reported | 91-95 °C (monohydrate) |

| Optical Rotation [α]D | Expected to be equal in magnitude and opposite in sign to L-rhamnose | +9.18° (equilibrium mixture in water)[2] |

| Solubility | Data not readily available | Very soluble in water and methanol; soluble in absolute alcohol.[2] 521.5 g/L in water at 40 °C. |

| Appearance | Not widely reported | White crystalline solid.[2] |

Biological Significance and Signaling Pathways

L-Rhamnose is a significant component of the cell walls of various bacteria, including Mycobacterium tuberculosis, where it forms part of the arabinogalactan-peptidoglycan complex.[1] This makes the biosynthetic pathway of L-rhamnose a potential target for novel antibacterial drugs. In plants, L-rhamnose is a key constituent of pectin and other polysaccharides.[3] D-Rhamnose is less common in nature but has been identified in the lipopolysaccharides of some bacteria, such as Pseudomonas aeruginosa.[1]

Recent studies have also highlighted the role of L-rhamnose in cellular signaling in humans. It has been shown to modulate the expression of genes related to skin aging by interacting with lectin receptors on fibroblasts.[4]

Biosynthetic Pathways

The biosynthesis of nucleotide-activated rhamnose is a critical prerequisite for its incorporation into glycoconjugates. The pathways for D- and L-rhamnose are distinct.

The most common pathway for L-rhamnose biosynthesis in bacteria involves the conversion of glucose-1-phosphate to deoxythymidine diphosphate (dTDP)-L-rhamnose. This process is catalyzed by four key enzymes: RmlA, RmlB, RmlC, and RmlD.[5]

References

The Discovery and History of D-Rhamnose: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Rhamnose, a 6-deoxy-D-mannose, is a rare monosaccharide that has garnered significant interest in the fields of microbiology, immunology, and drug development. Unlike its more common L-enantiomer, which is widespread in plants and bacteria, D-rhamnose is primarily found as a key component of the lipopolysaccharide (LPS) of certain pathogenic bacteria, most notably Pseudomonas aeruginosa.[1][2] Its unique presence in these microbial structures makes the biosynthetic pathway of D-rhamnose an attractive target for the development of novel antimicrobial agents. This technical guide provides a comprehensive overview of the discovery, history, and key scientific milestones in the study of D-rhamnose, including detailed experimental protocols and data presented for the scientific community.

Discovery and Early History

The history of monosaccharide chemistry was largely shaped in the late 19th and early 20th centuries by the pioneering work of Emil Fischer, who elucidated the structures of many common sugars like glucose.[3][4][5] His development of the Fischer projection in 1891 provided a systematic way to represent the stereochemistry of these molecules.[6] The methods for determining the structure of monosaccharides in this era relied on a combination of chemical reactions, such as oxidation and chain extension (Kiliani-Fischer synthesis), and the measurement of optical rotation.[3][7]

While the foundational work on carbohydrates was laid by Fischer and his contemporaries, the discovery of D-rhamnose came much later. The initial focus of carbohydrate research was on the more abundant sugars. The first detailed report of the isolation and characterization of D-rhamnose from a natural source appears to be in a 1962 paper by A. Markovitz .[4] In this seminal work, D-rhamnose was isolated from the capsular polysaccharide of a gram-negative bacterium. This discovery was significant as it highlighted the existence of this rare sugar in the bacterial kingdom and paved the way for future investigations into its structure, function, and biosynthesis.

Early studies on the composition of bacterial cell walls, which began in the 1950s, had identified rhamnose as a component in Gram-positive bacteria, but the specific enantiomer was not always determined.[3] The work by Markovitz provided clear evidence for the natural occurrence of the D-enantiomer.

Structural Elucidation and Synthesis

The structural elucidation of D-rhamnose followed the classical methods of carbohydrate chemistry established by Fischer and others. These methods included:

-

Elemental Analysis: To determine the empirical formula.

-

Optical Rotation: To characterize the stereochemistry of the molecule. Historical data on the optical rotation of rhamnose derivatives was crucial for comparison.[8][9][10]

-

Formation of Derivatives: Preparation of crystalline derivatives, such as osazones and nitrophenylhydrazones, which have characteristic melting points and optical rotations.[10]

-

Chemical Degradation and Synthesis: Relating the structure of the unknown sugar to known sugars through a series of chemical reactions.

The synthesis of D-rhamnose has been achieved through various methods, often starting from the more common sugar D-mannose.[11] These synthetic routes have been crucial for confirming its structure and for producing material for further biological studies.

Biochemical Significance: The Biosynthesis of GDP-D-Rhamnose

The biological importance of D-rhamnose is intrinsically linked to its role as a building block of bacterial lipopolysaccharides (LPS).[12][13][14] In Pseudomonas aeruginosa, D-rhamnose is a major component of the O-antigen portion of the LPS, a molecule critical for the bacterium's virulence and interaction with the host immune system.[12][13]

The biosynthesis of D-rhamnose occurs via a specific enzymatic pathway that produces the activated sugar nucleotide, GDP-D-rhamnose . This pathway starts from GDP-D-mannose and involves two key enzymes:

-

GDP-D-mannose-4,6-dehydratase (Gmd) : This enzyme catalyzes the conversion of GDP-D-mannose to GDP-4-keto-6-deoxy-D-mannose.[15][16][17][18]

-

GDP-6-deoxy-D-lyxo-4-hexulose reductase (Rmd) : This enzyme then reduces the intermediate to form the final product, GDP-D-rhamnose.[15][19][20][21][22]

The genes encoding these enzymes are often found in a conserved cluster in the bacterial genome.[15] The absence of this pathway in humans makes it an excellent target for the development of novel antibiotics.

Quantitative Data

The following table summarizes key quantitative data for D-rhamnose.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₂O₅ | [23] |

| Molecular Weight | 164.16 g/mol | [8][23] |

| Melting Point (α-form) | 82-92 °C (monohydrate) | [8] |

| Melting Point (β-form) | 122-126 °C | [8] |

| Optical Rotation [α]D²⁰ | -7.7° → +8.9° (mutarotation) (α-form) | [8] |

| Optical Rotation [α]D²⁰ | +31.5° (initial) (β-form) | [8] |

Experimental Protocols

Isolation of D-Rhamnose from Bacterial Lipopolysaccharide (LPS)

This protocol is a generalized method based on historical and modern procedures for the isolation of D-rhamnose from the LPS of Pseudomonas aeruginosa.[24][25][26][27]

Materials:

-

Bacterial cell paste of a D-rhamnose-containing strain (e.g., Pseudomonas aeruginosa)

-

Hot phenol-water solution (45% phenol)

-

Trichloroacetic acid (TCA)

-

Ethanol

-

Acetone

-

Dialysis tubing (1-2 kDa MWCO)

-

Hydrochloric acid (HCl)

-

Dowex 50W-X8 (H+ form) and Dowex 1-X8 (formate form) resins

-

Sephadex G-15 or equivalent size-exclusion chromatography column

-

Thin-layer chromatography (TLC) plates (silica gel)

-

Developing solvent for TLC (e.g., butanol:ethanol:water, 5:3:2)

-

Visualizing agent for TLC (e.g., aniline phthalate spray)

Procedure:

-

LPS Extraction: a. Resuspend the bacterial cell paste in water. b. Add an equal volume of hot (65-70 °C) 90% phenol and stir vigorously for 30 minutes. c. Cool the mixture on ice and centrifuge to separate the phases. d. Carefully collect the upper aqueous phase containing the LPS. e. Repeat the extraction of the phenol phase with an equal volume of hot water. f. Combine the aqueous phases and dialyze extensively against deionized water for 48-72 hours to remove phenol and other small molecules. g. Lyophilize the dialyzed solution to obtain crude LPS.

-

Hydrolysis of LPS: a. Dissolve the crude LPS in 2 M HCl. b. Heat the solution at 100 °C for 2-4 hours to hydrolyze the glycosidic linkages. c. Cool the solution and neutralize with a strong base (e.g., NaOH) or pass through an anion-exchange column (Dowex 1-X8, formate form) to remove the acid.

-

Purification of D-Rhamnose: a. Apply the neutralized hydrolysate to a cation-exchange column (Dowex 50W-X8, H+ form) to remove any amino sugars. b. Concentrate the eluate and apply it to a size-exclusion chromatography column (e.g., Sephadex G-15) equilibrated with water. c. Collect fractions and monitor for the presence of monosaccharides using TLC. Spot fractions on a TLC plate, develop the chromatogram, and visualize the sugars by spraying with aniline phthalate and heating. d. Pool the fractions containing the purified D-rhamnose. e. Lyophilize the pooled fractions to obtain D-rhamnose as a white powder.

-

Characterization: a. Confirm the identity and purity of the isolated D-rhamnose by comparing its properties (e.g., melting point, optical rotation, NMR spectroscopy) with those of an authentic standard.

Enzymatic Assay for GDP-D-mannose-4,6-dehydratase (Gmd)

This assay is based on the spectrophotometric measurement of the formation of the 4-keto-6-deoxy intermediate, which absorbs light at a specific wavelength after a chemical derivatization step.[6][16][25]

Materials:

-

Purified Gmd enzyme

-

GDP-D-mannose (substrate)

-

Tris-HCl buffer (pH 7.5)

-

Sodium periodate (NaIO₄)

-

Sodium arsenite

-

Thiobarbituric acid (TBA)

-

Spectrophotometer

Procedure:

-

Enzyme Reaction: a. Prepare a reaction mixture containing Tris-HCl buffer, GDP-D-mannose, and the Gmd enzyme solution. b. Incubate the reaction at the optimal temperature for the enzyme (e.g., 37 °C) for a defined period (e.g., 30 minutes). c. Stop the reaction by adding a small volume of strong acid (e.g., perchloric acid) or by heat inactivation.

-

Colorimetric Detection of the Product: a. To the terminated reaction mixture, add sodium periodate solution and incubate at room temperature to oxidize the keto-sugar. b. Add sodium arsenite to quench the excess periodate. c. Add thiobarbituric acid solution and heat the mixture in a boiling water bath for 15 minutes to develop a colored product. d. Cool the mixture to room temperature and measure the absorbance at the appropriate wavelength (typically around 549 nm).

-

Calculation of Enzyme Activity: a. Create a standard curve using known concentrations of a suitable standard (e.g., a synthesized 4-keto-6-deoxy sugar). b. Calculate the amount of product formed in the enzymatic reaction from the standard curve. c. Express the enzyme activity in standard units (e.g., µmol of product formed per minute per mg of enzyme).

Enzymatic Assay for GDP-6-deoxy-D-lyxo-4-hexulose Reductase (Rmd)

This assay measures the consumption of the co-substrate NADPH, which can be monitored spectrophotometrically as a decrease in absorbance at 340 nm.[20][21]

Materials:

-

Purified Rmd enzyme

-

GDP-4-keto-6-deoxy-D-mannose (substrate)

-

NADPH (co-substrate)

-

Tris-HCl buffer (pH 7.5)

-

Spectrophotometer with a temperature-controlled cuvette holder

Procedure:

-

Enzyme Reaction: a. Prepare a reaction mixture in a quartz cuvette containing Tris-HCl buffer, NADPH, and the Rmd enzyme solution. b. Place the cuvette in the spectrophotometer and allow it to equilibrate to the desired temperature (e.g., 37 °C). c. Initiate the reaction by adding the substrate, GDP-4-keto-6-deoxy-D-mannose, and mix quickly.

-

Spectrophotometric Measurement: a. Immediately start monitoring the decrease in absorbance at 340 nm over time. Record the absorbance at regular intervals (e.g., every 15 seconds) for several minutes.

-

Calculation of Enzyme Activity: a. Determine the initial rate of the reaction from the linear portion of the absorbance versus time plot. b. Use the molar extinction coefficient of NADPH at 340 nm (6220 M⁻¹cm⁻¹) to calculate the rate of NADPH consumption. c. Express the enzyme activity in standard units (e.g., µmol of NADPH consumed per minute per mg of enzyme).

Signaling Pathways and Logical Relationships

While D-rhamnose itself is not directly implicated as a signaling molecule in the classical sense, its biosynthesis is a critical step in the formation of LPS, which is a potent activator of the innate immune system through Toll-like receptor 4 (TLR4). Therefore, the pathway leading to GDP-D-rhamnose is of significant interest in understanding bacterial pathogenesis and host-pathogen interactions.

References

- 1. biorxiv.org [biorxiv.org]

- 2. api.lib.kyushu-u.ac.jp [api.lib.kyushu-u.ac.jp]

- 3. The Gram-Positive Bacterial Cell Wall - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isolation of D-talomethylose (6-deoxy-Dtalose) and D-rhamnose (6-deoxy-D-mannose) from capsular polysaccharide of a gram-negative bacterium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chemical Biology Tools for examining the bacterial cell wall - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An assay for GDP-D-mannose-4,6-dehydratase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Glucose - Wikipedia [en.wikipedia.org]

- 8. Rhamnose [drugfuture.com]

- 9. Conformational analysis and molecular dynamics simulation of alpha-(1-->2) and alpha-(1-->3) linked rhamnose oligosaccharides: reconciliation with optical rotation and NMR experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Biosynthesis of the Common Polysaccharide Antigen of Pseudomonas aeruginosa PAO1: Characterization and Role of GDP-d-Rhamnose:GlcNAc/GalNAc-Diphosphate-Lipid α1,3-d-Rhamnosyltransferase WbpZ - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Genetic and Functional Diversity of Pseudomonas aeruginosa Lipopolysaccharide [frontiersin.org]

- 14. The Role of Pseudomonas aeruginosa Lipopolysaccharide in Bacterial Pathogenesis and Physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Rhamnose-Containing Compounds: Biosynthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 16. GDP-mannose 4,6-dehydratase - Wikipedia [en.wikipedia.org]

- 17. GDP-mannose 4,6 dehydratase | Abcam [abcam.co.jp]

- 18. Crystal structure of a tetrameric GDP-d-mannose 4,6-dehydratase from a bacterial GDP-d-rhamnose biosynthetic pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 19. BioKB - Entity - GO:0033705 [biokb.lcsb.uni.lu]

- 20. Identification of two GDP-6-deoxy-D-lyxo-4-hexulose reductases synthesizing GDP-D-rhamnose in Aneurinibacillus thermoaerophilus L420-91T - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. GDP-4-dehydro-6-deoxy-D-mannose reductase - Wikipedia [en.wikipedia.org]

- 22. uniprot.org [uniprot.org]

- 23. D-Rhamnose | C6H12O5 | CID 5460029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 24. Detecting and Differentiating Monosaccharide Enantiomers by 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 25. academic.oup.com [academic.oup.com]

- 26. researchgate.net [researchgate.net]

- 27. youtube.com [youtube.com]

An In-depth Technical Guide to the Physical and Chemical Properties of alpha-D-Rhamnopyranose

For Researchers, Scientists, and Drug Development Professionals

Introduction

alpha-D-Rhamnopyranose is the D-enantiomer of the more commonly occurring L-rhamnopyranose. It is a 6-deoxyhexose, a monosaccharide with a methyl group at the C6 position instead of a hydroxymethyl group. This structural feature imparts unique physical and chemical properties that are of significant interest in various fields, including glycobiology, medicinal chemistry, and materials science. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for their determination, and visualizations of its synthesis and biosynthetic pathways.

Physical and Chemical Properties

The physical and chemical characteristics of this compound are summarized below. It is important to note that while much of the available data pertains to the more common L-enantiomer, the physical properties such as melting point, boiling point, and solubility are expected to be identical for the D-enantiomer. The key differentiating property is the specific optical rotation, which is equal in magnitude but opposite in sign.

Table 1: Physical Properties of D-Rhamnopyranose

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₂O₅ | [1] |

| Molecular Weight | 164.16 g/mol | [1] |

| Appearance | White crystalline solid | [2] |

| Melting Point | 91-95 °C (as monohydrate) | [3] |

| Specific Rotation [α]D | -6.1° (c= as D-rhamnose monohydrate in water, after 11 hours) | [2] |

| Solubility | Very soluble in water and methanol; soluble in absolute alcohol. | [3] |

Table 2: Spectroscopic Data for Rhamnose (General)

| Technique | Key Features | Source(s) |

| ¹H NMR (D₂O) | Signals corresponding to the anomeric proton (α- and β-anomers), ring protons, and the characteristic methyl group doublet. | [4][5][6] |

| ¹³C NMR (D₂O) | Signals for the six carbon atoms, with the C6 methyl carbon appearing at a characteristic upfield shift. | [7][8][9] |

| IR Spectroscopy | Broad O-H stretching, C-H stretching, and a complex fingerprint region with C-O and C-C stretching and bending vibrations. | [7] |

| Mass Spectrometry | Fragmentation patterns often involve dehydration and cleavage of the pyranose ring. | [1] |

Experimental Protocols

Determination of Melting Point

Methodology: The melting point of this compound can be determined using a capillary melting point apparatus.

-

Sample Preparation: A small amount of the crystalline this compound is finely ground and packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: A calibrated melting point apparatus is used.

-

Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point. The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point range.

Measurement of Specific Optical Rotation

Methodology: The specific rotation is measured using a polarimeter.

-

Sample Preparation: A solution of this compound of a known concentration (e.g., 1 g/100 mL) is prepared in a suitable solvent, typically water.

-

Instrumentation: A polarimeter with a sodium lamp (D-line, 589 nm) as the light source.

-

Procedure: The polarimeter tube is first filled with the pure solvent to obtain a zero reading. The tube is then filled with the sample solution, and the observed rotation (α) is measured. The specific rotation [α] is calculated using the formula: [α] = α / (l × c), where l is the path length of the polarimeter tube in decimeters and c is the concentration of the solution in g/mL. The rotation is observed over time to monitor for mutarotation until a stable value is reached.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Methodology: ¹H and ¹³C NMR spectra are recorded to confirm the structure and stereochemistry.

-

Sample Preparation: A sample of this compound (typically 5-10 mg for ¹H, 20-50 mg for ¹³C) is dissolved in a deuterated solvent, most commonly deuterium oxide (D₂O).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Procedure:

-

¹H NMR: The spectrum is acquired to observe the chemical shifts and coupling constants of the protons. The anomeric proton (H-1) of the α-anomer typically appears as a doublet at a downfield chemical shift with a small coupling constant (J₁,₂). The methyl group at C-6 appears as a characteristic doublet in the upfield region.

-

¹³C NMR: The proton-decoupled ¹³C NMR spectrum is acquired to identify the six distinct carbon signals. The chemical shift of the anomeric carbon (C-1) is particularly informative for assigning the anomeric configuration. The C-6 methyl carbon resonates at a high-field chemical shift. 2D NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used for complete assignment of all proton and carbon signals.

-

Infrared (IR) Spectroscopy

Methodology: IR spectroscopy is used to identify the functional groups present in the molecule.

-

Sample Preparation: A solid sample can be prepared as a KBr (potassium bromide) pellet. A small amount of this compound is ground with dry KBr powder and pressed into a thin, transparent disk.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Procedure: The KBr pellet is placed in the sample holder of the spectrometer, and the spectrum is recorded over the range of approximately 4000 to 400 cm⁻¹. The spectrum will show a broad absorption band in the region of 3600-3200 cm⁻¹ due to the O-H stretching of the hydroxyl groups, C-H stretching absorptions around 2900 cm⁻¹, and a complex "fingerprint" region below 1500 cm⁻¹ containing C-O and C-C stretching and various bending vibrations.

Mass Spectrometry (MS)

Methodology: Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

-

Sample Preparation: The sample can be introduced directly or after derivatization (e.g., silylation) to increase volatility for techniques like Gas Chromatography-Mass Spectrometry (GC-MS). For Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), the sample is dissolved in a suitable solvent.

-

Instrumentation: A mass spectrometer (e.g., ESI-TOF, GC-MS).

-

Procedure: The ionized molecules and their fragments are separated based on their mass-to-charge ratio (m/z). The resulting mass spectrum will show a molecular ion peak (or a pseudomolecular ion peak, such as [M+Na]⁺) corresponding to the molecular weight of the compound. The fragmentation pattern typically involves the loss of water molecules and cleavage of the pyranose ring, providing structural information.

Chemical Synthesis and Reactivity

Synthesis of D-Rhamnose from Methyl α-D-Mannopyranoside

A key chemical property of this compound is its synthesis from the readily available D-mannose. A common route involves the conversion of methyl α-D-mannopyranoside through a series of reactions to achieve the deoxygenation at the C6 position.[2]

Experimental Protocol for the Synthesis of D-Rhamnose: [2]

-

Tosylation: Methyl α-D-mannopyranoside is selectively tosylated at the primary hydroxyl group (C6) using p-toluenesulfonyl chloride (TsCl) in pyridine.

-

Iodination: The resulting 6-O-tosyl derivative is then converted to the 6-iodo derivative by reaction with sodium iodide in acetone.

-

Reduction: The 6-iodo group is subsequently removed by catalytic hydrogenation (e.g., using H₂ gas and a palladium catalyst) or with a reducing agent like lithium aluminum hydride, yielding methyl α-D-rhamnopyranoside.

-

Hydrolysis: Finally, the methyl glycoside is hydrolyzed under acidic conditions (e.g., with dilute HCl) to afford D-rhamnose. The product can then be purified by crystallization.

Reactivity and Stability

-

Anomerization: In solution, this compound exists in equilibrium with its β-pyranose anomer, as well as minor furanose and open-chain forms. This process is known as mutarotation.

-

Glycosylation: The anomeric hydroxyl group is reactive and can be modified to form glycosides.

-

Esterification and Etherification: The hydroxyl groups can undergo esterification and etherification reactions.

-

Stability: Like other reducing sugars, D-rhamnose is susceptible to degradation in both acidic and alkaline conditions, especially at elevated temperatures. In alkaline solutions, it can undergo the Lobry de Bruyn-van Ekenstein transformation, leading to an equilibrium mixture with other sugars.[10]

Biosynthesis of GDP-D-Rhamnose

In certain bacteria, D-rhamnose is synthesized as the nucleotide sugar GDP-D-rhamnose, which serves as a donor for the incorporation of D-rhamnose into polysaccharides and other glycoconjugates. This pathway starts from GDP-D-mannose.

Conclusion

This compound, while less common than its L-enantiomer, possesses a unique set of physical and chemical properties that make it a molecule of significant interest. Its synthesis from D-mannose provides a viable route for obtaining this rare sugar for further research and development. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for scientists and researchers working with this and related carbohydrate molecules. A thorough understanding of its properties is crucial for its application in the design of novel therapeutics, functional foods, and advanced materials.

References

- 1. L-Rhamnose | C6H12O5 | CID 25310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. electronicsandbooks.com [electronicsandbooks.com]

- 3. METHYL ALPHA-L-RHAMNOPYRANOSIDE synthesis - chemicalbook [chemicalbook.com]

- 4. 1H-N.m.r. study of L-rhamnose, methyl alpha-L-rhamnopyranoside, and 4-o-beta-D-galactopranosyl-L-rhamnose in deuterium oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Human Metabolome Database: 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0012305) [hmdb.ca]

- 6. 1H-N.m.r. study of L-rhamnose, methyl α-L-rhamnopyranoside, and 4-O-β-D-galactopyranosyl-L-rhamnose in deuterium oxide [biblio.ugent.be]

- 7. alpha-L-Rhamnose (3615-41-6) 13C NMR spectrum [chemicalbook.com]

- 8. Human Metabolome Database: [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000849) [hmdb.ca]

- 9. spectrabase.com [spectrabase.com]

- 10. nvlpubs.nist.gov [nvlpubs.nist.gov]

The Occurrence and Significance of α-D-Rhamnopyranose in Bacterial Lipopolysaccharides: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, is a potent immunostimulant. The structure of LPS, particularly its O-antigen polysaccharide, exhibits significant variability, which influences bacterial serotype and interaction with the host immune system. A recurring monosaccharide in these structures is the 6-deoxyhexose, rhamnose, with the α-D-rhamnopyranose anomer being of particular interest due to its presence in the LPS of several pathogenic bacteria. This technical guide provides a comprehensive overview of the occurrence of α-D-rhamnopyranose in bacterial lipopolysaccharides, details the experimental protocols for its identification and quantification, and illustrates the key signaling pathways initiated by rhamnose-containing LPS.

Introduction to Lipopolysaccharides and the Role of Rhamnose

Lipopolysaccharides are complex glycolipids integral to the outer membrane of most Gram-negative bacteria, acting as a structural barrier and a primary mediator of interactions with the environment.[1] A typical LPS molecule consists of three distinct domains: the hydrophobic lipid A, which anchors the LPS in the outer membrane and is responsible for its endotoxic activity; a non-repeating core oligosaccharide; and a distal O-antigen polysaccharide, a repeating polymer of oligosaccharide units that is the primary determinant of serological specificity.[1]

The monosaccharide composition of the O-antigen is highly diverse among different bacterial species and even strains. Rhamnose (Rha), a 6-deoxymethyl-hexopyranose, is a frequently encountered component of these O-antigens, as well as the core oligosaccharide in some species.[1][2] While L-rhamnose is the more common enantiomer found in nature, D-rhamnose is also a significant constituent of the LPS of several important pathogenic bacteria, often found in the α-pyranose form.[2] The presence and specific linkages of α-D-rhamnopyranose residues contribute to the unique antigenic properties of these bacteria and can influence their virulence and interaction with the host immune system.

Occurrence of α-D-Rhamnopyranose in Bacterial Lipopolysaccharides

The presence of D-rhamnose in LPS is particularly notable in the genus Pseudomonas, especially in the opportunistic pathogen Pseudomonas aeruginosa.[3][4] It is a key component of the common polysaccharide antigen (CPA), also known as A-band LPS, which is a homopolymer of D-rhamnose.[3] Other genera known to incorporate D-rhamnose into their LPS include Burkholderia and some strains of Vibrio cholerae.[5][6]

Data Presentation

The following table summarizes the quantitative occurrence of rhamnose in the lipopolysaccharides of various bacterial species. It is important to note that the rhamnose content can vary between different serotypes and strains of the same species. The data presented is a compilation from various studies and serves as a representative overview.

| Bacterial Species | Serotype/Strain | LPS Region | Rhamnose Content (molar ratio or % of total carbohydrate) | Reference(s) |

| Pseudomonas aeruginosa | PAO1 | Common Polysaccharide Antigen (CPA/A-band) | Homopolymer of D-Rhamnose | [3] |

| Pseudomonas aeruginosa | Multiple | Outer Core | Present (heterogeneous) | [7] |

| Burkholderia cenocepacia | H111 | Exopolysaccharide | Composed of L-Rhamnose and L-Mannose | [8] |

| Paraburkholderia phymatum | MP20 | O-antigen | High amounts of rhamnose | [5] |

| Salmonella enterica | Typhimurium | O-antigen | Mannose, Rhamnose, Galactose | [9] |

| Escherichia coli | K-12 | Rough LPS (lipooligosaccharide) | Likely contains rhamnose | [2] |

| Vibrio cholerae | 395 (Ogawa) | Polysaccharide | Glucose, Heptose, Fructose, Glucosamine, Quinovosamine | [10] |

Note: This table provides a summary of reported findings. The exact quantitative values can vary based on the analytical methods used and the specific bacterial strain and growth conditions. Further research is often required to determine the precise molar ratios in specific isolates.

Experimental Protocols

The identification and quantification of α-D-rhamnopyranose in LPS require a series of meticulous experimental procedures. This section provides detailed methodologies for the key experiments.

Isolation of Lipopolysaccharide by Hot Phenol-Water Extraction

This method is widely used for the extraction of smooth-type LPS from Gram-negative bacteria.

Materials:

-

Bacterial cell pellet

-

90% Phenol, equilibrated with water

-

Deionized water

-

Dialysis tubing (12-14 kDa MWCO)

-

Centrifuge

-

Lyophilizer

Procedure:

-

Suspend the bacterial cell pellet in deionized water.

-

Preheat the cell suspension and an equal volume of 90% phenol to 68°C.

-

Mix the preheated cell suspension and phenol vigorously for 20 minutes at 68°C.

-

Cool the mixture in an ice bath and then centrifuge at 10,000 x g for 20 minutes at 4°C to separate the phases.

-

Carefully collect the upper aqueous phase, which contains the LPS.

-

Re-extract the remaining phenol phase and the interface material with an equal volume of preheated deionized water.

-

Combine the aqueous phases and dialyze extensively against deionized water for several days at 4°C to remove residual phenol and other small molecules.

-

Lyophilize the dialyzed solution to obtain the crude LPS extract.

-

Further purification can be achieved by treatment with DNase and RNase to remove nucleic acid contamination, followed by proteinase K treatment for protein removal, and subsequent ultracentrifugation.[5]

Acid Hydrolysis of Lipopolysaccharide for Monosaccharide Analysis

This protocol describes the cleavage of glycosidic bonds in the LPS to release the constituent monosaccharides.

Materials:

-

Purified LPS

-

2 M Trifluoroacetic acid (TFA)

-

Methanol

-

Nitrogen or compressed air stream

-

Heating block or water bath

Procedure:

-

Weigh approximately 1-2 mg of lyophilized LPS into a screw-cap glass tube.

-

Add 1 mL of 2 M TFA to the tube.

-

Seal the tube tightly and heat at 120°C for 2 hours.

-

Cool the tube to room temperature and then evaporate the TFA to dryness under a gentle stream of nitrogen or compressed air.

-

Add 1 mL of methanol to the dried residue and evaporate to dryness again. Repeat this step twice to ensure complete removal of TFA.

-

The resulting dried hydrolysate containing the monosaccharides is now ready for derivatization.

Preparation of Alditol Acetate Derivatives for GC-MS Analysis

Monosaccharides are converted to their alditol acetate derivatives to make them volatile for gas chromatography analysis.

Materials:

-

LPS hydrolysate

-

Sodium borohydride (NaBH4) solution (e.g., 10 mg/mL in 1 M NH4OH)

-

Glacial acetic acid

-

Acetic anhydride

-

1-methylimidazole

-

Dichloromethane (DCM) or Chloroform

-

Deionized water

-

Vortex mixer

-

Centrifuge

Procedure:

-

Dissolve the dried LPS hydrolysate in 200 µL of the NaBH4 solution.

-

Incubate the mixture at room temperature for 1-2 hours to reduce the monosaccharides to their corresponding alditols.

-

Stop the reaction by adding a few drops of glacial acetic acid until the effervescence ceases.

-

Evaporate the solution to dryness under a stream of nitrogen.

-

Add 200 µL of methanol and evaporate to dryness. Repeat this step three times to remove the borate salts as volatile methylborate.

-

To the dried alditols, add 100 µL of acetic anhydride and 100 µL of 1-methylimidazole.

-

Incubate the mixture at room temperature for 10-15 minutes to acetylate the hydroxyl groups.

-

Add 1 mL of deionized water to stop the reaction.

-

Extract the alditol acetates by adding 500 µL of DCM or chloroform and vortexing vigorously.

-

Centrifuge to separate the phases and carefully transfer the lower organic phase containing the derivatives to a new vial.

-

Repeat the extraction step.

-

Evaporate the pooled organic phases to dryness and redissolve the residue in a small volume of a suitable solvent (e.g., acetone or ethyl acetate) for GC-MS analysis.[11]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Alditol Acetates

This technique separates and identifies the individual monosaccharide derivatives based on their retention time and mass spectrum.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column suitable for sugar analysis (e.g., DB-5ms, Silar 10C)

Typical GC-MS Parameters:

-

Injector Temperature: 250°C

-

Carrier Gas: Helium

-

Oven Temperature Program: Start at a low temperature (e.g., 150°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250°C) at a rate of 3-5°C/min.

-

MS Ionization Mode: Electron Ionization (EI) at 70 eV

-

MS Scan Range: m/z 40-500

Procedure:

-

Inject a small volume (e.g., 1 µL) of the prepared alditol acetate sample into the GC-MS system.

-

Acquire the data over the entire run time.

-

Identify the rhamnose derivative peak by comparing its retention time and mass spectrum with that of an authentic D-rhamnose standard that has been subjected to the same derivatization procedure. The mass spectrum of rhamnose alditol acetate will have characteristic fragmentation patterns.

-

Quantify the amount of rhamnose by integrating the peak area and comparing it to a calibration curve generated from known concentrations of the rhamnose standard.

Signaling Pathways and Logical Relationships

LPS is a potent activator of the innate immune system, primarily through its interaction with the Toll-like receptor 4 (TLR4) complex on the surface of immune cells such as macrophages and dendritic cells.[12][13] The binding of LPS to TLR4 initiates a cascade of intracellular signaling events that lead to the production of pro-inflammatory cytokines and other immune mediators. This signaling proceeds through two major pathways: the MyD88-dependent pathway and the TRIF-dependent pathway.[12][14]

MyD88-Dependent Signaling Pathway

This pathway is initiated at the plasma membrane and is responsible for the rapid, early-phase inflammatory response.

Caption: MyD88-dependent TLR4 signaling pathway initiated by LPS.

TRIF-Dependent Signaling Pathway

This pathway is initiated following the endocytosis of the LPS-TLR4 complex and is responsible for the late-phase inflammatory response, including the production of type I interferons.

Caption: TRIF-dependent TLR4 signaling pathway initiated by endocytosed LPS.

Experimental Workflow for LPS Analysis

The following diagram illustrates the overall workflow for the analysis of rhamnose in bacterial lipopolysaccharides.

References

- 1. Homologs of the Rml Enzymes from Salmonella enterica Are Responsible for dTDP-β-l-Rhamnose Biosynthesis in the Gram-Positive Thermophile Aneurinibacillus thermoaerophilus DSM 10155 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Genes for TDP-rhamnose synthesis affect the pattern of lipopolysaccharide heterogeneity in Escherichia coli K-12 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biosynthesis of the Common Polysaccharide Antigen of Pseudomonas aeruginosa PAO1: Characterization and Role of GDP-d-Rhamnose:GlcNAc/GalNAc-Diphosphate-Lipid α1,3-d-Rhamnosyltransferase WbpZ - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. journals.asm.org [journals.asm.org]

- 6. par.nsf.gov [par.nsf.gov]

- 7. Heterogeneity of the L-rhamnose residue in the outer core of Pseudomonas aeruginosa lipopolysaccharide, characterized by using human monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The biofilm of Burkholderia cenocepacia H111 contains an exopolysaccharide composed of L-rhamnose and l-mannose: structural characterization and molecular modelling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. Characterization of the lipopolysaccharide from Vibrio cholerae 395 (Ogawa) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. UQ eSpace [espace.library.uq.edu.au]

- 12. researchgate.net [researchgate.net]

- 13. Liposomal Lipopolysaccharide Initiates TRIF-Dependent Signaling Pathway Independent of CD14 | PLOS One [journals.plos.org]

- 14. Dual Signaling of MyD88 and TRIF are Critical for Maximal TLR4-Induced Dendritic Cell Maturation - PMC [pmc.ncbi.nlm.nih.gov]

α-D-Rhamnopyranose in Bacterial Antigens: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-D-Rhamnopyranose, a deoxyhexose sugar, is a crucial component of various bacterial cell surface glycoconjugates, including lipopolysaccharides (LPS) and cell wall polysaccharides.[1][2][3] These rhamnose-containing structures are often key antigenic determinants that elicit an immune response in the host. The biosynthesis of L-rhamnose is essential for the virulence and viability of many pathogenic bacteria, making its synthetic pathway an attractive target for novel antimicrobial therapies.[1] This technical guide provides an in-depth overview of α-D-rhamnopyranose as a component of bacterial antigens, focusing on its biosynthesis, structural diversity, and immunological significance.

Data Presentation: Biosynthesis and Structural Diversity

Biosynthesis of dTDP-L-rhamnose

The precursor for the incorporation of L-rhamnose into bacterial polysaccharides is deoxythymidine diphosphate-L-rhamnose (dTDP-L-rhamnose).[4][5] This nucleotide sugar is synthesized from glucose-1-phosphate in a four-step enzymatic pathway catalyzed by the RmlA, RmlB, RmlC, and RmlD enzymes.[6]

Table 1: Enzymes of the dTDP-L-rhamnose Biosynthesis Pathway

| Enzyme | Name | Function |

| RmlA | Glucose-1-phosphate thymidylyltransferase | Catalyzes the formation of dTDP-D-glucose from glucose-1-phosphate and dTTP. |

| RmlB | dTDP-D-glucose 4,6-dehydratase | Dehydrates dTDP-D-glucose to form dTDP-4-keto-6-deoxy-D-glucose. |

| RmlC | dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase | Catalyzes the epimerization of dTDP-4-keto-6-deoxy-D-glucose to dTDP-4-keto-L-rhamnose. |

| RmlD | dTDP-4-keto-L-rhamnose reductase | Reduces dTDP-4-keto-L-rhamnose to the final product, dTDP-L-rhamnose. |

Table 2: Kinetic Parameters of Rml Enzymes from Saccharothrix syringae [6][7]

| Enzyme | Substrate | Km (µM) | kcat (s-1) |

| Ss-RmlA | dTTP | 49.56 | 5.39 |

| Glucose-1-phosphate | 117.30 | 3.46 | |

| Ss-RmlB | dTDP-D-glucose | 98.60 | 11.2 |

Structural Diversity of Rhamnose-Containing Bacterial Antigens

Rhamnose is a common constituent of the O-antigen portion of lipopolysaccharides in Gram-negative bacteria and cell wall polysaccharides in Gram-positive bacteria. The arrangement and linkages of rhamnose residues, along with other sugars, create a vast diversity of antigenic structures.

Table 3: Examples of Rhamnose-Containing O-Antigens in Pathogenic Bacteria

| Bacterial Species | Serotype/Strain | O-Antigen Repeating Unit Structure |

| Pseudomonas aeruginosa | PAO1 | →3)-α-D-Rha-(1→3)-α-D-Rha-(1→2)-α-D-Rha-(1→ |

| Shigella flexneri | Serotype Y | →2)-α-L-Rha-(1→2)-α-L-Rha-(1→3)-α-L-Rha-(1→3)-β-D-GlcNAc-(1→ |

| Salmonella enterica | Serovar Typhimurium | [→2)-α-D-Abe-(1→3)-α-D-Man-(1→4)-α-L-Rha-(1→3)-α-D-Gal-(1→]n |

| Streptococcus pyogenes (Group A Streptococcus) | Poly-rhamnose backbone with N-acetylglucosamine side chains | |

| Enterococcus faecalis | Rhamnose-containing enterococcal polysaccharide antigen (Epa) |

Experimental Protocols

Isolation and Purification of Rhamnose-Containing O-Antigen from Gram-Negative Bacteria

This protocol is a generalized procedure based on the hot phenol-water extraction method.

Materials:

-

Bacterial culture

-

Phosphate-buffered saline (PBS)

-

Phenol, saturated with Tris-HCl (pH 8.0)

-

Diethyl ether

-

Acetic acid

-

DNase I and RNase A

-

Proteinase K

-

Dialysis tubing (10 kDa MWCO)

-

Ultracentrifuge

Procedure:

-

Bacterial Cell Harvest: Grow the bacterial strain of interest to the late logarithmic phase in an appropriate liquid medium. Harvest the cells by centrifugation at 6,000 x g for 15 minutes. Wash the cell pellet twice with PBS.

-

Lysis and Enzymatic Digestion: Resuspend the bacterial pellet in PBS. Lyse the cells by sonication or French press. Add DNase I and RNase A to a final concentration of 10 µg/mL each and incubate at 37°C for 2 hours. Subsequently, add Proteinase K to a final concentration of 50 µg/mL and incubate at 56°C for 2 hours.

-

Hot Phenol-Water Extraction: Add an equal volume of hot (65-70°C) phenol to the cell lysate. Vortex the mixture vigorously for 15 minutes and then incubate at 65-70°C for 30 minutes with occasional vortexing. Cool the mixture on ice and centrifuge at 10,000 x g for 20 minutes to separate the phases.

-

LPS Precipitation: Carefully collect the upper aqueous phase containing the LPS. Add two volumes of cold ethanol to precipitate the LPS. Incubate at -20°C overnight.

-

O-Antigen Cleavage: Centrifuge the LPS precipitate and resuspend it in 1% acetic acid. Heat at 100°C for 1-2 hours to hydrolyze the lipid A moiety.

-

Purification: Centrifuge to pellet the lipid A. Collect the supernatant containing the O-antigen polysaccharide. Dialyze extensively against deionized water for 48 hours. Lyophilize the purified O-antigen.

Structural Characterization by NMR Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of the purified polysaccharide in 0.5 mL of D₂O.

-

Lyophilize and redissolve in D₂O three times to exchange all exchangeable protons with deuterium.

-

Filter the final solution into an NMR tube.

NMR Experiments:

-

1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to obtain an overview of the proton signals, particularly in the anomeric region (4.5-5.5 ppm).

-

2D COSY (Correlation Spectroscopy): This experiment identifies scalar-coupled protons within the same sugar residue, allowing for the tracing of spin systems.

-

2D TOCSY (Total Correlation Spectroscopy): This experiment reveals all protons within a spin system, aiding in the complete assignment of individual sugar residues.

-

2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons, providing the carbon chemical shifts.

-

2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is crucial for determining the glycosidic linkages between sugar residues.

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments provide information about through-space proximity of protons, which helps to confirm glycosidic linkages and determine the three-dimensional structure.

Data Analysis:

-

Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).

-

Assign the chemical shifts of all protons and carbons for each sugar residue.

-

Use the HMBC and NOESY/ROESY data to establish the sequence and linkage of the monosaccharides in the repeating unit.

Characterization by MALDI-TOF Mass Spectrometry

Sample Preparation:

-

Matrix Solution: Prepare a saturated solution of a suitable matrix, such as 2,5-dihydroxybenzoic acid (DHB), in a solvent mixture (e.g., acetonitrile/water with 0.1% trifluoroacetic acid).

-

Sample Spotting: Mix 1 µL of the purified polysaccharide solution (0.1-1 mg/mL) with 1 µL of the matrix solution directly on the MALDI target plate. Allow the mixture to air-dry (dried droplet method).

MALDI-TOF MS Analysis:

-

Acquire mass spectra in both positive and negative ion modes.

-

In positive ion mode, polysaccharides are often detected as [M+Na]⁺ or [M+K]⁺ adducts.

-

The resulting spectrum will show a series of peaks corresponding to different chain lengths of the polysaccharide, with the mass difference between adjacent peaks representing the mass of the repeating unit.

-

Perform MS/MS (tandem mass spectrometry) on selected parent ions to induce fragmentation. The fragmentation pattern provides information about the sequence of monosaccharides within the repeating unit.

Immunological Analysis by Enzyme-Linked Immunosorbent Assay (ELISA)[8][9][10][11][12]

This protocol describes an indirect ELISA to detect antibodies against the rhamnose-containing polysaccharide.

Materials:

-

Purified polysaccharide antigen

-

High-binding 96-well microtiter plates

-

Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Washing buffer (e.g., PBS with 0.05% Tween-20)

-

Serum samples (primary antibody)

-

Enzyme-conjugated secondary antibody (e.g., anti-human IgG-HRP)

-

Substrate solution (e.g., TMB)

-

Stop solution (e.g., 2M H₂SO₄)

-

Microplate reader

Procedure:

-

Antigen Coating: Dilute the polysaccharide antigen to 1-10 µg/mL in coating buffer. Add 100 µL of the solution to each well of the microtiter plate. Incubate overnight at 4°C.

-

Blocking: Wash the plate three times with washing buffer. Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.

-

Primary Antibody Incubation: Wash the plate three times. Add 100 µL of diluted serum samples to the wells. Incubate for 1-2 hours at room temperature.

-

Secondary Antibody Incubation: Wash the plate three times. Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.

-

Detection: Wash the plate five times. Add 100 µL of the substrate solution to each well and incubate in the dark until a color develops (typically 15-30 minutes).

-

Reading: Stop the reaction by adding 50 µL of stop solution. Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

Mandatory Visualizations